molecular formula C19H29BO2 B14120480 2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14120480
M. Wt: 300.2 g/mol
InChI Key: UKODDXYVYOYUSW-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable boronic ester precursor under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .

Scientific Research Applications

2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boron-carbon bonds. This reactivity is facilitated by the presence of the boronic ester group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the 4-tert-butylphenyl group, which provides additional steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C19H29BO2

Molecular Weight

300.2 g/mol

IUPAC Name

2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H29BO2/c1-14(13-20-21-18(5,6)19(7,8)22-20)15-9-11-16(12-10-15)17(2,3)4/h9-13H,1-8H3/b14-13+

InChI Key

UKODDXYVYOYUSW-BUHFOSPRSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.